5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is a pyrazolo[1,5-a]pyrimidine derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of various enzymes, including CDK2, GSK-3β, and Aurora kinase A. This compound binds to the active site of these enzymes and prevents their activity, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to exhibit neuroprotective activity and has been studied for its potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its potent inhibitory activity against various enzymes, its ability to exhibit anticancer and neuroprotective activity, and its potential applications in medicinal chemistry and drug development. The limitations of using this compound in lab experiments include its high cost of synthesis and its potential toxicity.
Future Directions
There are several future directions for the study of 5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of more efficient and cost-effective methods for the synthesis of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Furthermore, the development of more potent and selective inhibitors of CDK2, GSK-3β, and Aurora kinase A using this compound as a lead compound is another potential future direction.
Scientific Research Applications
5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been found to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Aurora kinase A. These enzymes play a crucial role in various cellular processes, including cell division, proliferation, and differentiation.
Properties
IUPAC Name |
3-phenyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-15(2)19-11-20(23-13-16-7-6-10-22-12-16)26-21(25-19)18(14-24-26)17-8-4-3-5-9-17/h3-12,14-15,23H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSYVPGOTNOHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.